molecular formula C12H11BrN2O B1412817 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine CAS No. 1817741-88-0

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Cat. No. B1412817
CAS RN: 1817741-88-0
M. Wt: 279.13 g/mol
InChI Key: JSZAUZWKWIFBDC-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, also known as 5-Bromo-6-Methoxy-Pyridin-2-Ylamine, is a chemical compound that has a variety of applications in the scientific research field. It is a white solid with a melting point of 162°C and a boiling point of 308°C. This compound has been used in the synthesis of a range of compounds and has been studied for its biochemical and physiological effects on various organisms. In We will also discuss the potential future directions of this compound.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine and its derivatives have been utilized in the synthesis of various heterocyclic compounds. Martins (2002) discusses the regiospecific allylic bromination of related compounds, highlighting their usefulness in heterocyclic synthesis, demonstrating the compound's relevance in creating new molecular structures (Martins, 2002).

Antiviral Research

A study by Hocková et al. (2003) explores the antiviral activity of pyrimidine derivatives, where the use of 5-bromo derivatives in the synthesis of compounds showed potential antiretroviral activities, highlighting the compound's role in developing antiviral drugs (Hocková et al., 2003).

Photophysicochemical Properties

Öncül et al. (2021) synthesized novel zinc(II) phthalocyanine compounds with derivatives of this compound, demonstrating its significance in studying photophysical and photochemical properties, particularly in photocatalytic applications (Öncül et al., 2021).

Antimicrobial and Anticancer Properties

Bogdanowicz et al. (2013) used 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound, in synthesizing cyanopyridine derivatives, which exhibited significant antimicrobial activity, indicating the potential of these compounds in antimicrobial research (Bogdanowicz et al., 2013). Furthermore, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a related compound, demonstrating moderate cytotoxic activity against prostate cancer cells, underscoring its utility in cancer research (Demirci & Demirbas, 2019).

Other Applications

The versatility of this compound extends to other areas as well, such as in the development of novel dicationic imidazo[1,2-a]pyridines with potential as antiprotozoal agents, as explored by Ismail et al. (2004) (Ismail et al., 2004).

properties

IUPAC Name

5-bromo-6-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZAUZWKWIFBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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